molecular formula C13H18N2O B12488197 4-[(3S)-3-methylpiperidine-1-carbonyl]aniline

4-[(3S)-3-methylpiperidine-1-carbonyl]aniline

Cat. No.: B12488197
M. Wt: 218.29 g/mol
InChI Key: PNJJYGKJDHDGOM-JTQLQIEISA-N
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Description

4-[(3S)-3-methylpiperidine-1-carbonyl]aniline is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Chemical Reactions Analysis

4-[(3S)-3-methylpiperidine-1-carbonyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Piperidine derivatives, including 4-[(3S)-3-methylpiperidine-1-carbonyl]aniline, are used in the synthesis of various biologically active molecules. They exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Mechanism of Action

The mechanism of action of 4-[(3S)-3-methylpiperidine-1-carbonyl]aniline involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act by binding to receptors or enzymes, thereby modulating their activity. For example, they may inhibit certain enzymes involved in disease pathways or bind to receptors to block or activate signaling pathways .

Comparison with Similar Compounds

4-[(3S)-3-methylpiperidine-1-carbonyl]aniline can be compared with other piperidine derivatives such as 4-methyl-3-(piperidine-1-carbonyl)aniline. While both compounds share a piperidine ring, their unique substituents confer different pharmacological properties and applications. The presence of a methyl group in this compound, for instance, may influence its binding affinity and specificity towards certain molecular targets .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(4-aminophenyl)-[(3S)-3-methylpiperidin-1-yl]methanone

InChI

InChI=1S/C13H18N2O/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3/t10-/m0/s1

InChI Key

PNJJYGKJDHDGOM-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CCCN(C1)C(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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